11-(3-Iodopropyl)henicosane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

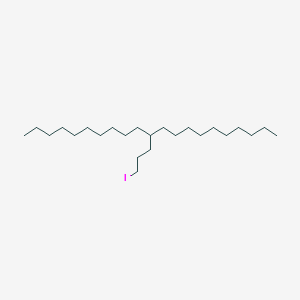

11-(3-Iodopropyl)henicosane is a useful research compound. Its molecular formula is C24H49I and its molecular weight is 464.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Semiconducting Polymers

One of the prominent applications of 11-(3-iodopropyl)henicosane is in the synthesis of diketopyrrolopyrrole (DPP)-based semiconducting polymers. These polymers are crucial for developing organic field-effect transistors (OFETs), which are essential components in flexible electronics and sensors.

Case Study: DPP-Based Polymer Synthesis

- Research Focus : The incorporation of hydrophobic alkyl chains and hydrophilic tetraethylene glycol chains into DPP-based polymers.

- Methodology : The synthesis involved reacting this compound with other chemical precursors to create a polymer that exhibits both high solubility and favorable electronic properties.

- Results : The resulting polymer demonstrated excellent charge carrier mobilities and was effective in forming monolayers at the air-water interface, enhancing its application in sensors responsive to alcohol vapor .

Nanomaterials for Therapeutic Applications

Another significant application of this compound is in the development of hybrid nanomaterials designed for controlled drug delivery systems. These systems utilize the compound's ability to form stable structures that can encapsulate therapeutic agents.

Case Study: Hybrid Nanomaterials

- Research Focus : The design of hybrid organic-inorganic materials for targeted drug delivery.

- Methodology : The compound was used as a building block in creating mesoporous silica nanoparticles that serve as carriers for drugs. These nanoparticles were functionalized to respond to specific stimuli (e.g., pH changes or enzyme presence) to release their cargo selectively.

- Results : Studies showed that these nanocarriers could enhance the efficacy of encapsulated drugs, such as camptothecin, by improving their release profiles and targeting capabilities .

Functional Coatings and Surface Modifications

The unique chemical properties of this compound allow it to be utilized in surface modification processes to create functional coatings that enhance material properties.

Application Overview

- Functionality : Coatings developed using this compound can improve hydrophobicity or introduce specific chemical functionalities that are beneficial for various applications, including corrosion resistance and biocompatibility.

- Research Findings : Coatings incorporating this compound have been shown to significantly reduce biofouling on surfaces exposed to marine environments, thus extending the lifespan of marine equipment .

Data Summary Table

Analyse Des Réactions Chimiques

Substitution Reactions

The iodide group undergoes nucleophilic substitution to introduce functional groups or linkers:

-

Hydroxyl-to-Iodide Conversion :

In a multi-step synthesis, tertiary alcohols (e.g., 7c) are converted to 11-(3-iodopropyl)henicosane (8c) via iodide substitution. This reaction employs hydrogen iodide (HI) or iodine with a reducing agent, though specific conditions are proprietary .

Mechanistic Insight :

The substitution proceeds through an Sₙ2 mechanism, where the iodide acts as a leaving group. This step is pivotal for introducing reactive sites in nanomaterials .

Cross-Coupling in Polymerization

This compound participates in Stille coupling to construct conjugated polymer backbones:

-

Stille-Coupling Polymerization :

Alkylated epindolidione intermediates react with 5,5′-bis(trimethylstannyl)-2,2′-bithiophene under Pd catalysis (Pd₂(dba)₃, P(o-tol)₃, chlorobenzene, 140°C, 72 h), yielding polymers with 67–71% efficiency .

Reaction Optimization :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd₂(dba)₃/P(o-tol)₃ | Enhances coupling efficiency |

| Temperature | 140°C | Accelerates reaction kinetics |

| Solvent | Chlorobenzene | Improves monomer solubility |

Role in Nanomaterial Functionalization

The compound’s long alkyl chain aids in stabilizing mesoporous silica nanoparticles (MSNs):

-

Surface Modification of MSNs :

this compound derivatives grafted onto MSNs enable controlled drug delivery systems. The iodine site allows further functionalization with stimuli-responsive groups (e.g., azopyridinium salts) for enzyme-triggered release .

Performance Metrics :

-

Release Kinetics : pH-dependent hydrolysis achieves >80% payload release in 24 h under simulated colon conditions .

Comparative Analysis of Reaction Conditions

The table below contrasts reaction protocols involving this compound:

Propriétés

Formule moléculaire |

C24H49I |

|---|---|

Poids moléculaire |

464.5 g/mol |

Nom IUPAC |

11-(3-iodopropyl)henicosane |

InChI |

InChI=1S/C24H49I/c1-3-5-7-9-11-13-15-17-20-24(22-19-23-25)21-18-16-14-12-10-8-6-4-2/h24H,3-23H2,1-2H3 |

Clé InChI |

ITCSMDJNFMGNPC-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCC(CCCCCCCCCC)CCCI |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.